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The most significant recent development for Defactinib is its FDA accelerated approval in May 2025 for

use in combination with avutometinib (as the co-packaged product Avmapki Fakzynja) for the treatment of

adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have

received prior systemic therapy [1] [2]. This combination represents a novel approach to targeting resistance

mechanisms in cancer signaling pathways.

Mechanism of Action: Defactinib is a second-generation inhibitor of Focal Adhesion Kinase
(FAK), a non-receptor tyrosine kinase. FAK is a key signal transducer for integrins and is involved in

cell proliferation, survival, and migration. Its upregulation is a known resistance mechanism to
therapies targeting the RAS/RAF/MEK/ERK (MAPK) pathway [3] [4].

Avutometinib is a unique RAF-MEK clamp that not only inhibits MEK kinase activity but also
blocks MEK phosphorylation by RAF, creating a more complete and durable suppression of the

MAPK pathway [5] [6].
The synergistic effect of this combination arises from simultaneously inhibiting the primary

MAPK oncogenic driver (with avutometinib) and a key resistance pathway (with defactinib) [4].

The logical relationship and synergistic mechanism of the avutometinib and defactinib combination can be

visualized in the following pathway diagram:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-interest
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-grants-accelerated-approval-combination-avutometinib-and-defactinib-kras-mutated-recurrent-low
https://www.mskcc.org/news/fda-approves-avutometinib-defactinib-combination-for-treating-recurrent-low-grade-serous-ovarian-cancer-with-kras-mutation
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://go.drugbank.com/drugs/DB12282
https://www.onclive.com/view/fak-inhibition-emerges-as-a-potential-complementary-treatment-pathway
https://www.nature.com/articles/s41591-025-03763-y
https://investor.verastem.com/news-releases/news-release-details/verastem-presents-avutometinib-and-defactinib-combination
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.onclive.com/view/fak-inhibition-emerges-as-a-potential-complementary-treatment-pathway
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


KRAS Mutation
(Upstream Driver)

MAPK Pathway
(Oncogenic Signaling)

Activates

FAK Pathway
(Resistance Mechanism)

Induces
Resistance

Tumor Cell Survival,
Proliferation & Growth

Promotes

Avutometinib
(RAF-MEK Clamp)

Inhibits

Defactinib
(FAK Inhibitor)

Inhibits

Click to download full resolution via product page

Synergistic inhibition of oncogenic signaling and resistance pathways.

Key Clinical Trial Data and Efficacy

The approval and ongoing research are supported by several clinical trials, primarily the phase 1 FRAME

trial and the phase 2 RAMP-201 trial. The data demonstrates promising efficacy, particularly in LGSOC.

The table below summarizes the key efficacy findings from these clinical studies:

Trial
Name

Phase
Patient
Population

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Key Findings

FRAME
[5] [7]

1 LGSOC
(n=26)

42.3%
(11/26)

20.1 months Demonstrated proof-of-
concept; ORR was 58%

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s001669?utm_src=pdf-body-img
https://www.nature.com/articles/s41591-025-03763-y
https://pubmed.ncbi.nlm.nih.gov/40579546/
https://www.smolecule.com/products/s001669?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Trial
Name

Phase
Patient
Population

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Key Findings

(7/12) in KRAS-mutant
and 33% (4/12) in KRAS

wild-type patients.

RAMP-
201
(Interim)

[8] [4]

2 LGSOC

(n=29, combo
arm)

45% (13/29) Not Reached (at

cutoff)

86% of patients

experienced tumor
shrinkage. ORR was 60%

in KRAS-mutant and 29%
in KRAS wild-type.

RAMP-
201 (Full

Cohort) [8]

2 LGSOC
(n=109,

combo arm)

31% (34/109) 12.9 months Confirmed ORR in a
larger population; median

Duration of Response
(DoR) was 31.1 months.

RAMP-
201 (FDA

Basis) [1]
[2]

2 KRAS-
mutated

LGSOC
(n=57)

44% (95%
CI: 31, 58)

— Data supporting
accelerated approval;

range of DoR was 3.3 to
31.1 months.

Experimental Protocol & Dosing

The clinical trials established a specific dosing schedule to optimize efficacy and manage tolerability.

Recommended Phase 2 Dose (RP2D) & Schedule: The established regimen from the FRAME trial is

a 28-day cycle where patients receive [5] [1]:

Avutometinib: 3.2 mg orally, taken twice weekly (e.g., on Day 1 and Day 4).

Defactinib: 200 mg orally, taken twice daily.
Both drugs are administered on a 3 weeks 'on', 1 week 'off' schedule (for the first 3 weeks of

each 4-week cycle). This intermittent dosing was found to be crucial for improving tolerability
while maintaining efficacy [5].
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Key Pharmacokinetic/Pharmacodynamic (PK/PD) Assessments: In the FRAME trial, the

pharmacokinetics of both drugs were assessed on cycle 1, day 8 or 15 over 48 hours. Key parameters

like AUC and Cmax were consistent with previous single-agent reports, suggesting no major drug-drug

interaction [5]. Paired tumor biopsies (pre-treatment, post a single dose of avutometinib, and post

combination therapy) were used to demonstrate target engagement by measuring changes in

phosphorylated MEK (p-MEK), ERK (p-ERK), and FAK (p-FAK) [5].

Other Research Directions

While the combination with avutometinib in LGSOC is the most advanced application, research on

Defactinib continues in other areas.

Potential in Psoriasis: A December 2024 study in the Journal of Dermatology investigated

Defactinib in psoriasis. The research found that Defactinib inhibited FAK phosphorylation and
alleviated psoriasiform inflammation and epidermal hyperproliferation in an imiquimod (IMQ)-induced

mouse model. The proposed mechanism involves the suppression of the JNK/YB1 signaling pathway
[9].

Ongoing Trials in Other Cancers: Verastem Oncology has several ongoing trials exploring this
combination in other solid tumors, including [6]:

RAMP 203 & RAMP 204: Evaluating the triple combination of avutometinib, defactinib, and
KRAS G12C inhibitors (sotorasib or adagrasib) in non-small cell lung cancer (NSCLC).

RAMP 205: A Phase 1b/2 trial evaluating the combination with gemcitabine/nab-paclitaxel in
front-line metastatic pancreatic cancer.

Summary for Researchers

The development of Defactinib in combination with avutometinib is a compelling example of rational drug

design aimed at overcoming tumor resistance. The key takeaways for the research community are:

Novel Target Engagement: The combination simultaneously targets the MAPK pathway and the
FAK-mediated resistance mechanism.

Clinical Validation: Strong and consistent response rates in LGSOC, a cancer known for its
resistance to chemotherapy, led to its accelerated FDA approval.

Tolerable Regimen: An intermittent dosing schedule makes this dual-pathway inhibition a feasible
chronic therapy.
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Expanding Potential: Ongoing trials may expand the application of this combination to other RAS-

driven solid tumors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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